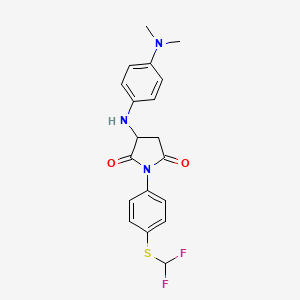

1-(4-((Difluoromethyl)thio)phenyl)-3-((4-(dimethylamino)phenyl)amino)pyrrolidine-2,5-dione

Description

The compound 1-(4-((Difluoromethyl)thio)phenyl)-3-((4-(dimethylamino)phenyl)amino)pyrrolidine-2,5-dione features a pyrrolidine-2,5-dione (succinimide) core with two distinct substituents:

- Position 1: A 4-((difluoromethyl)thio)phenyl group.

- Position 3: A (4-(dimethylamino)phenyl)amino group. The dimethylamino (–N(CH3)2) substituent is electron-donating, improving solubility via hydrogen bonding and influencing receptor interactions .

Properties

IUPAC Name |

1-[4-(difluoromethylsulfanyl)phenyl]-3-[4-(dimethylamino)anilino]pyrrolidine-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19F2N3O2S/c1-23(2)13-5-3-12(4-6-13)22-16-11-17(25)24(18(16)26)14-7-9-15(10-8-14)27-19(20)21/h3-10,16,19,22H,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKFXSPUGMHGMAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)NC2CC(=O)N(C2=O)C3=CC=C(C=C3)SC(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19F2N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(4-((Difluoromethyl)thio)phenyl)-3-((4-(dimethylamino)phenyl)amino)pyrrolidine-2,5-dione is a pyrrolidine derivative that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is CHFNOS, with a molecular weight of 356.39 g/mol. The presence of difluoromethyl and dimethylamino groups suggests potential interactions with biological targets.

Anti-inflammatory Activity

Recent studies have indicated that derivatives of pyrrolidine compounds exhibit significant anti-inflammatory properties. For instance, the compound was tested against cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.

| Compound | IC (μM) COX-1 | IC (μM) COX-2 |

|---|---|---|

| 1-(4-((Difluoromethyl)thio)phenyl)-3-((4-(dimethylamino)phenyl)amino)pyrrolidine-2,5-dione | TBD | TBD |

| Celecoxib | 0.04 ± 0.01 | 0.04 ± 0.01 |

| Other Pyrrolidine Derivatives | Various | Various |

The specific IC values for this compound remain to be determined through further experimental studies.

Anticancer Activity

The compound's structure suggests potential anticancer properties. Pyrrolidine derivatives have been noted for their ability to inhibit cancer cell proliferation in various studies. For example, compounds with similar structures have shown effectiveness against breast cancer cell lines by inducing apoptosis and inhibiting tumor growth.

Structure-Activity Relationships (SAR)

The SAR analysis reveals that modifications in the molecular structure significantly influence the biological activity of pyrrolidine derivatives. Key findings include:

- Difluoromethyl Group : Enhances lipophilicity and may improve membrane permeability.

- Dimethylamino Group : Contributes to increased binding affinity to biological targets.

- Pyrrolidine Ring : Essential for maintaining the structural integrity necessary for biological activity.

Study 1: Anti-inflammatory Effects

In a study assessing the anti-inflammatory effects of various pyrrolidine derivatives, it was observed that the compound significantly reduced edema in animal models when compared to standard anti-inflammatory drugs like indomethacin.

Study 2: Anticancer Efficacy

Another study investigated the effects of similar pyrrolidine derivatives on human cancer cell lines. The results indicated that these compounds could effectively inhibit cell growth and induce apoptosis, suggesting a promising avenue for further research into their anticancer potential.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural differences and inferred properties of the target compound and analogs from the evidence:

Physicochemical Properties

- Solubility: The dimethylamino group (–N(CH3)2) improves aqueous solubility relative to chlorophenyl or trifluoromethylphenyl analogs, critical for oral bioavailability .

- Metabolic Stability: Fluorinated groups (e.g., SCF2H, CF3) resist oxidative degradation, extending half-life in vivo compared to non-fluorinated analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.